H-Gly-hyp-ala-OH molecular weight and chemical structure properties
H-Gly-hyp-ala-OH molecular weight and chemical structure properties
An In-Depth Technical Guide to the Tripeptide H-Gly-Hyp-Ala-OH: Physicochemical Properties, Synthesis, and Biological Context
Abstract
The tripeptide H-Gly-Hyp-Ala-OH, composed of Glycine, 4-Hydroxyproline, and Alanine, represents a fundamental structural motif derived from collagen, the most abundant protein in mammals. While specific research on this exact sequence is limited, its composition provides a strong basis for predicting its physicochemical behavior and potential biological relevance. As a fragment of collagen, it belongs to a class of hydroxyproline (Hyp)-containing peptides known for their high bioavailability and bioactivity after oral ingestion of collagen hydrolysates.[1] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core molecular properties of H-Gly-Hyp-Ala-OH, a robust methodology for its chemical synthesis and purification, and a workflow for its analytical characterization. Furthermore, we explore its biological context and potential applications based on the well-documented activities of structurally related collagen-derived peptides.
Core Molecular Profile of H-Gly-Hyp-Ala-OH
The fundamental properties of a peptide are dictated by its amino acid sequence and the resulting three-dimensional structure. H-Gly-Hyp-Ala-OH combines the flexibility of Glycine, the unique conformational constraints and hydrogen-bonding capacity of 4-Hydroxyproline, and the simple hydrophobicity of Alanine.
Table 1: Core Physicochemical Properties of H-Gly-Hyp-Ala-OH
| Parameter | Value | Source/Method |
| Molecular Formula | C₁₀H₁₇N₃O₅ | Calculation |
| Molecular Weight | 287.28 g/mol | Calculation |
| IUPAC Name | (2S)-2-((2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxamido)propanoic acid | IUPAC Nomenclature |
| Amino Acid Sequence | Gly-Hyp-Ala | N/A |
Chemical Structure
The structure consists of an N-terminal Glycine residue linked to the imino group of a (2S, 4R)-4-Hydroxyproline residue, which is in turn linked to a C-terminal Alanine residue. The presence of hydroxyproline is critical; this hydroxylated form of proline is found almost exclusively in collagen and plays a crucial role in stabilizing the collagen triple helix.[2][3]
Caption: Chemical structure of H-Gly-Hyp-Ala-OH.
Synthesis and Purification
The most reliable and common method for producing peptides like H-Gly-Hyp-Ala-OH is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves building the peptide chain sequentially while it is anchored to an insoluble resin support, allowing for easy removal of excess reagents by simple filtration.
Rationale for SPPS Methodology
Fmoc-SPPS is the preferred strategy for several reasons:
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Efficiency: The cyclical nature of the process is easily automated.
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Purity: The use of a solid support simplifies the purification of intermediates at each step.
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Versatility: A wide range of protected amino acids and resins are commercially available.
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Protecting Group Strategy: The acid-labile tert-butyl (tBu) group is used to protect the hydroxyl function of hydroxyproline. This group is stable under the mildly basic conditions (piperidine) used to remove the N-terminal Fmoc group but is efficiently removed during the final, strongly acidic cleavage from the resin.[4]
Detailed Experimental Protocol: Fmoc-SPPS
This protocol outlines the manual synthesis of H-Gly-Hyp-Ala-OH on a pre-loaded Fmoc-Ala-Wang resin.
Materials:
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Fmoc-Ala-Wang Resin
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Fmoc-Hyp(tBu)-OH
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Fmoc-Gly-OH
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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20% Piperidine in DMF (v/v)
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Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
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Cold Diethyl Ether
Protocol Steps:
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Resin Preparation: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.
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First Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from Alanine. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
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Second Amino Acid Coupling (Hyp):
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In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
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Add the activated amino acid solution to the resin. Agitate for 2 hours.
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Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
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Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Second Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Hyp residue.
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Third Amino Acid Coupling (Gly):
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Activate Fmoc-Gly-OH as described in step 3.
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Add the solution to the resin and agitate for 2 hours.
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Wash the resin as described in step 3.
-
-
Final Deprotection: Repeat step 2 to remove the terminal Fmoc group from Glycine.
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Cleavage and Deprotection:
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Wash the final peptide-resin with DCM and dry it under vacuum.
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Add the cleavage cocktail (TFA/Water/TIS) to the resin and agitate for 2 hours. This step cleaves the peptide from the resin and removes the tBu protecting group from Hyp.[5]
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Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Precipitation and Collection: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the white powder under vacuum.
Caption: Workflow for Solid-Phase Peptide Synthesis of H-Gly-Hyp-Ala-OH.
Purification by RP-HPLC
The crude peptide must be purified to remove truncated sequences and by-products from the synthesis and cleavage steps. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.
Protocol:
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Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile in water).
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Inject the solution onto a C18 RP-HPLC column.
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Elute the peptide using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) into mobile phase A (e.g., 0.1% TFA in water). A typical gradient runs from 5% to 65% B over 30 minutes.
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Monitor the elution profile at 220 nm.
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Collect fractions corresponding to the major peak.
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Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Analytical Characterization
Post-purification, the identity and purity of the peptide must be rigorously confirmed. This self-validating system ensures that the final product is the correct molecule at the desired level of purity for subsequent experiments.
Workflow Rationale
The characterization workflow uses orthogonal techniques: mass spectrometry confirms the molecular mass (identity), while analytical HPLC confirms the purity.
Sources
- 1. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen helix stabilization by hydroxyproline in (Ala-Hyp-Gly)n - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
